molecular formula C9H5ClF3N3 B1287216 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 1150164-45-6

2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No.: B1287216
CAS No.: 1150164-45-6
M. Wt: 247.6 g/mol
InChI Key: OCZTUNUDTAJGPS-UHFFFAOYSA-N
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Description

2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H5ClF3N3 and its molecular weight is 247.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Variability and Complex Formation

Research highlights the vast chemical variability and complex formation capabilities of compounds related to 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine, such as pyrazole-pyridine/pyrazine ligands. These compounds exhibit intriguing properties, including the ability to form various complex compounds with significant spectroscopic properties, structures, magnetic properties, and biological or electrochemical activity. This versatility suggests potential research avenues in exploring unknown analogues of such compounds for advanced applications (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, which shares structural similarities with pyrazole derivatives, is crucial in the medicinal and pharmaceutical industries due to its wide range of applicability. Research focusing on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts underscores the compound's potential in creating novel lead molecules for drug development. This indicates the role of pyrazole derivatives in facilitating the synthesis of complex molecules with medicinal value (Parmar, Vala, & Patel, 2023).

Spin Crossover and Magnetic Properties

The study of iron(II) spin crossover (SCO) active complexes of pyrazole- and pyrazolate-based ligands, including pyridine or pyrazine units, reveals the significance of such compounds in developing materials with controllable magnetic properties. The synthesis, crystallization methods, and resulting SCO properties of these materials highlight the potential for applications in molecular electronics and information storage technologies (Olguín & Brooker, 2011).

Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyrazole, demonstrate significant functionality in organic synthesis, catalysis, and medicinal applications. Their roles in forming metal complexes, designing catalysts, and exhibiting potent biological activities, such as anticancer, antibacterial, and anti-inflammatory effects, underscore their importance in drug development and synthetic chemistry (Li et al., 2019).

Safety and Hazards

2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine is classified as Acute Tox. 2 Oral - Eye Irrit. 2. It has a flash point of 79.4 °C and is considered a combustible, acute toxic Cat. 1 and 2 . It is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and not flush into surface water or sanitary sewer system .

Future Directions

The demand for 2-Chloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

2-chloro-6-[5-(trifluoromethyl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3/c10-7-2-1-3-8(15-7)16-6(4-5-14-16)9(11,12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZTUNUDTAJGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C(=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610797
Record name 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-45-6
Record name 2-Chloro-6-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.